molecular formula C17H13ClN4OS B294728 3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294728
M. Wt: 356.8 g/mol
InChI Key: NUQFPQACZTZNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects in scientific research studies. For example, it has been found to reduce the production of inflammatory cytokines and prostaglandins. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that it exhibits a wide range of therapeutic properties. This makes it a versatile compound that can be used in various research studies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its therapeutic effects.

Future Directions

There are several future directions for research on 3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and identify specific signaling pathways that it modulates. This could lead to the development of more targeted therapies that specifically target these pathways. Another direction is to study the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to investigate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-(2-ethoxyphenyl)-1-(2-nitrophenyl)ethanone with thiosemicarbazide in the presence of a catalytic amount of acetic acid. The resulting product is then treated with chloroacetyl chloride to obtain 3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

3-(2-Chlorophenyl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic properties in various scientific research studies. This compound has been found to exhibit anticonvulsant, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a treatment for Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c1-2-23-14-10-6-4-8-12(14)16-21-22-15(19-20-17(22)24-16)11-7-3-5-9-13(11)18/h3-10H,2H2,1H3

InChI Key

NUQFPQACZTZNQO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.